molecular formula C11H10N2O4 B1216748 N-(o-Aminobenzoyloxy)succinimide CAS No. 55668-30-9

N-(o-Aminobenzoyloxy)succinimide

Cat. No.: B1216748
CAS No.: 55668-30-9
M. Wt: 234.21 g/mol
InChI Key: DRXOKQWAMJXUJN-UHFFFAOYSA-N
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Description

N-(o-Aminobenzoyloxy)succinimide is an organic compound with the molecular formula C₁₁H₁₀N₂O₄. It is a derivative of succinimide, where the succinimide ring is bonded to an o-aminobenzoyloxy group. This compound is known for its utility in biochemical applications, particularly as a cross-linking agent in the preparation of hapten-protein conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Aminobenzoyloxy)succinimide typically involves the reaction of o-aminobenzoic acid with succinic anhydride in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: N-(o-Aminobenzoyloxy)succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed:

Scientific Research Applications

N-(o-Aminobenzoyloxy)succinimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(o-Aminobenzoyloxy)succinimide involves its ability to form covalent bonds with primary amines. This property makes it an effective cross-linking agent, facilitating the conjugation of haptens to proteins. The molecular targets include amino groups on proteins, which react with the succinimide ring to form stable amide bonds .

Comparison with Similar Compounds

  • N-(m-Aminobenzoyloxy)succinimide
  • N-(p-Aminobenzoyloxy)succinimide

Comparison: N-(o-Aminobenzoyloxy)succinimide is unique due to its ortho-substitution, which influences its reactivity and binding properties. Compared to its meta- and para-isomers, the ortho-isomer exhibits different steric and electronic effects, making it more suitable for specific applications such as the preparation of hapten-protein conjugates .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXOKQWAMJXUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204188
Record name N-(2-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55668-30-9
Record name N-(2-Aminobenzoyloxy)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055668309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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